![molecular formula C11H5F4NO4 B12535661 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 669080-95-9](/img/structure/B12535661.png)
1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione core with a 2,3,4,5-tetrafluorobenzoyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with pyrrolidine-2,5-dione. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and pyrrolidine-2,5-dione.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield an amide derivative.
Hydrolysis: The major products are 2,3,4,5-tetrafluorobenzoic acid and pyrrolidine-2,5-dione.
Scientific Research Applications
1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated benzoyl group.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluorinated benzoyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The pyrrolidine-2,5-dione core may also contribute to the compound’s biological activity by interacting with cellular pathways involved in inflammation or cancer .
Comparison with Similar Compounds
- 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(2,3,4,5,6-Pentafluorobenzoyl)oxy]pyrrolidine-2,5-dione
- 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2-one
Comparison:
- 1-[(4-Amino-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione: The presence of an amino group can significantly alter the compound’s reactivity and biological activity.
- 1-[(2,3,4,5,6-Pentafluorobenzoyl)oxy]pyrrolidine-2,5-dione: The additional fluorine atom may enhance the compound’s stability and binding affinity.
- 1-[(2,3,4,5-Tetrafluorobenzoyl)oxy]pyrrolidine-2-one: The absence of one carbonyl group in the pyrrolidine ring can affect the compound’s chemical properties and reactivity .
Properties
CAS No. |
669080-95-9 |
|---|---|
Molecular Formula |
C11H5F4NO4 |
Molecular Weight |
291.15 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C11H5F4NO4/c12-5-3-4(8(13)10(15)9(5)14)11(19)20-16-6(17)1-2-7(16)18/h3H,1-2H2 |
InChI Key |
KPUONGHOKLKBPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



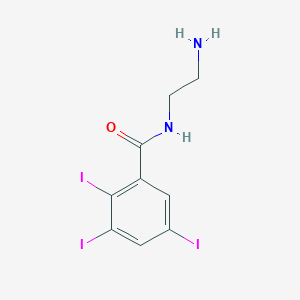
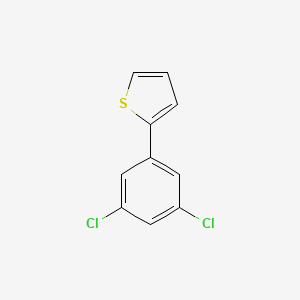
![Ethanone, 1-[2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluorophenyl]-](/img/structure/B12535605.png)


![1-[(1H-Inden-1-ylidene)methyl]azulene](/img/structure/B12535633.png)
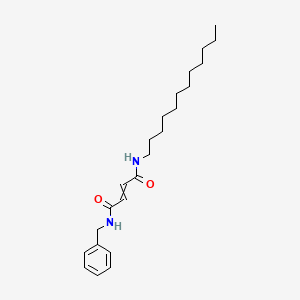
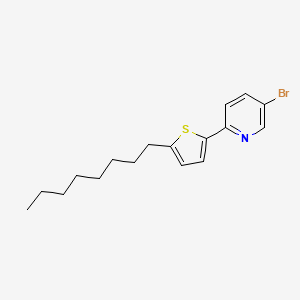
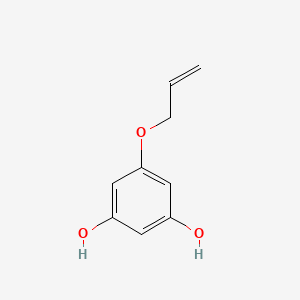
![N-[(2R)-1-Hydroxy-3-methylbutan-2-yl]-N'-phenylurea](/img/structure/B12535653.png)
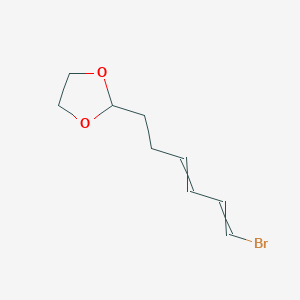
![Carbamic acid, [1-(2-chlorophenyl)-3-oxo-3-phenylpropyl]-, ethyl ester](/img/structure/B12535658.png)
![5,5'-Disulfanediylbis(2-{[tert-butyl(dimethyl)silyl]oxy}-1-methyl-1H-indole)](/img/structure/B12535659.png)
